molecular formula C10H14N2O3 B1390932 2-[(3-Methoxypropyl)amino]isonicotinic acid CAS No. 1094292-11-1

2-[(3-Methoxypropyl)amino]isonicotinic acid

Cat. No.: B1390932
CAS No.: 1094292-11-1
M. Wt: 210.23 g/mol
InChI Key: BPZKHCUPWYHTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Methoxypropyl)amino]isonicotinic acid” is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position of pyridine .

Scientific Research Applications

  • Organocatalysis : A study by Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst for the preparation of pyranopyrazoles, emphasizing its role in green and efficient synthesis methods (Zolfigol et al., 2013).

  • Schiff Base Compounds : Research by Yang (2007) on Schiff base compounds involved isonicotinic acid. These compounds were synthesized and characterized, highlighting the chemical versatility and potential applications of isonicotinic acid derivatives (Yang, 2007).

  • Electrocatalysis : A study by Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid at silver cathodes, demonstrating the electrocatalytic applications of isonicotinic acid derivatives (Gennaro et al., 2004).

  • Heterocyclic Azo Dyes : Wang et al. (2018) explored the creation of heterocyclic azo dyes using isonicotinic acid derivatives. This study highlights the role of these compounds in dye and pigment production (Wang et al., 2018).

  • Ionic Liquids for CO2 Absorption : Gurkan et al. (2010) studied amino acid ionic liquids with derivatives of isonicotinic acid for CO2 absorption, indicating their potential in environmental applications (Gurkan et al., 2010).

  • AMPA Agonist Activity : Research by Bang-Andersen et al. (2000) on AMPA receptor agonists included isonicotinic acid analogues, contributing to our understanding of neuropharmacology (Bang-Andersen et al., 2000).

  • Coordination Polymers : Studies such as those by Gu and Xue (2007) utilized isonicotinic acid in creating coordination polymers, demonstrating applications in materials science and crystal engineering (Gu & Xue, 2007).

Biochemical Analysis

Biochemical Properties

2-[(3-Methoxypropyl)amino]isonicotinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazide derivatives such as isoniazid, iproniazid, and nialamide . These interactions are essential for its function in biochemical pathways, influencing the activity of these enzymes and proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with specific sites on enzymes and proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in achieving the desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function in biochemical reactions and its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects. This localization is crucial for the compound’s role in cellular processes and its overall impact on cell function .

Properties

IUPAC Name

2-(3-methoxypropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-6-2-4-11-9-7-8(10(13)14)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKHCUPWYHTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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